![molecular formula C16H11Cl2N3O2 B2946821 N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899969-08-5](/img/structure/B2946821.png)
N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A number of derivatives within this chemical class have been synthesized and characterized to understand their structural properties better. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, where different aryl substituents were explored, demonstrate the chemical versatility and potential for modification of naphthyridine-based compounds. These compounds were characterized using techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, underscoring the importance of structural analysis in understanding their properties (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biological Activities and Applications
The naphthyridine scaffold is a prominent feature in the development of antibacterial and cytotoxic agents. For instance, the antibacterial activity of pyridonecarboxylic acids and their analogues, which share structural similarities with the compound , has been a subject of interest due to their effectiveness against various bacterial pathogens. These studies not only highlight the potential for developing new antibacterial agents but also underscore the importance of structural modifications to enhance biological activity (Egawa et al., 1984).
Furthermore, carboxamide derivatives of benzo[b][1,6]naphthyridines have been explored for their cytotoxic activity, indicating the potential use of naphthyridine derivatives in cancer therapy. These studies have identified compounds with potent cytotoxic effects against various cancer cell lines, highlighting the therapeutic potential of naphthyridine derivatives (Deady et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs play a crucial role in the electron transport chain and are involved in the process of cellular respiration .
Mode of Action
The compound interacts with its target, the SDHIs, by inhibiting their activity . This inhibition disrupts the normal functioning of the electron transport chain, leading to changes in the energy production of the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain, specifically the step involving succinate dehydrogenase . The inhibition of SDHIs disrupts the normal flow of electrons, affecting the downstream production of ATP, the primary energy currency of the cell .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The result of the compound’s action is a disruption in the energy production of the cell . This can lead to cell death, particularly in cells that are heavily reliant on the electron transport chain for energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of the compound . For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its target, thereby affecting its overall efficacy .
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-5-4-10(17)8-12(13)18/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUROKYJKEROOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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